2-[bis(1H-indol-3-yl)methyl]-4-methoxyphenol
Overview
Description
2-[bis(1H-indol-3-yl)methyl]-4-methoxyphenol is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(1H-indol-3-yl)methyl]-4-methoxyphenol typically involves the reaction of indole derivatives with aldehydes or ketones under acidic or basic conditions. One common method is the condensation reaction between indole and 4-methoxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[bis(1H-indol-3-yl)methyl]-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic substitution reactions can occur at the indole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens, nitro groups, or alkyl groups in the presence of Lewis acids or bases.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
2-[bis(1H-indol-3-yl)methyl]-4-methoxyphenol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Used in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-[bis(1H-indol-3-yl)methyl]-4-methoxyphenol involves its interaction with various molecular targets:
DNA Binding: The indole moieties can intercalate with DNA, disrupting its function and leading to cell death.
Protein Interaction: The compound can bind to proteins, inhibiting their activity and affecting cellular processes.
Antioxidant Activity: The phenolic group can scavenge free radicals, reducing oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
3,3’-Diindolylmethane: Another indole derivative with anticancer properties.
Indole-3-carbinol: Known for its role in cancer prevention and treatment.
4-Methoxyphenol: A simpler phenolic compound with antioxidant properties.
Uniqueness
2-[bis(1H-indol-3-yl)methyl]-4-methoxyphenol is unique due to its combination of indole and phenolic structures, which confer a range of biological activities. Its ability to interact with both DNA and proteins makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[bis(1H-indol-3-yl)methyl]-4-methoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-28-15-10-11-23(27)18(12-15)24(19-13-25-21-8-4-2-6-16(19)21)20-14-26-22-9-5-3-7-17(20)22/h2-14,24-27H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUABMUFVQXGAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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